molecular formula C10H13NO B1624607 3-Methoxy-5,6,7,8-tetrahydroquinoline CAS No. 405174-69-8

3-Methoxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B1624607
CAS No.: 405174-69-8
M. Wt: 163.22 g/mol
InChI Key: NMGNNHBGVMLQJR-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a quinoline core with a methoxy group at the 3-position and a partially saturated ring system at the 5,6,7,8-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with ethyl orthoformate in the presence of boron trifluoride etherate, followed by treatment with ammonia over a catalyst such as γ-aluminum oxide, can yield the desired tetrahydroquinoline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalytic hydrogenation and cyclization reactions are commonly employed, with careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydroquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5,6,7,8-tetrahydroquinoline is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various chemical transformations.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNNHBGVMLQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456506
Record name 3-methoxy-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-69-8
Record name 3-methoxy-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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